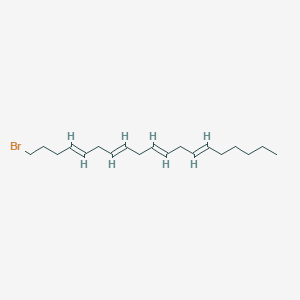

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

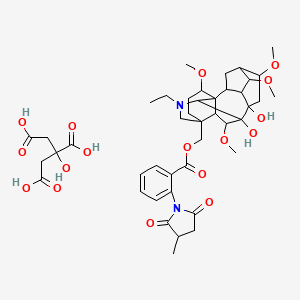

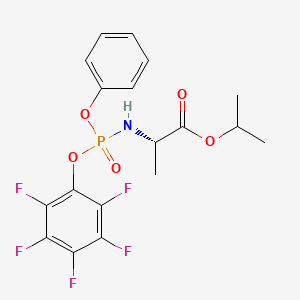

(4E,7E,10E,13E)-1-Bromononadeca-4,7,10,13-tetraene is a chemical compound that belongs to the group of polyunsaturated fatty acids. It is commonly known as 19:4(n-3) and is found in various marine organisms, such as fish and algae. This compound has gained significant attention from the scientific community due to its potential therapeutic properties.

Applications De Recherche Scientifique

Radiosynthesis in Fatty Acids

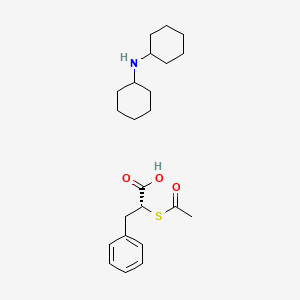

A study by Channing and Simpson (1993) detailed a radiosynthesis process involving (all Z)-1-bromononadeca-4,7,10,13-tetraene for labeling fatty acids. This process included the radical chain decarboxylation of N-hydroxypyridine-2-thione esters of arachidonic and docosahexaenoic acid, yielding the subject compound and its hexaene variant. The resulting polyhomoallylic magnesium bromides were carbonated with [11C]CO2 to produce 1-[11C]polyhomoallylic labeled fatty acids, used in scientific research for studying metabolic processes involving these fatty acids (Channing & Simpson, 1993).

Isolation from Microalgae

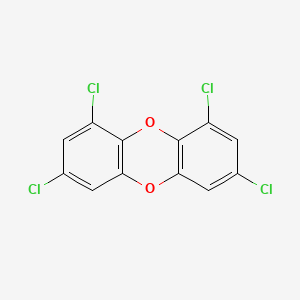

De los Reyes et al. (2014) conducted research on microalgae Chlamydomonas debaryana and Nannochloropsis gaditana, leading to the isolation of various oxylipins, including derivatives of (4Z,7Z,9E,11S,13Z)-11-hydroxyhexadeca-4,7,9,13-tetraenoic acid. These compounds, derived from the fatty acid 16:4Δ(4,7,10,13), demonstrated TNF-α inhibitory effects in anti-inflammatory assays, showcasing potential scientific applications in studying inflammation and related biological processes (De los Reyes et al., 2014).

Synthesis in Pheromone Study

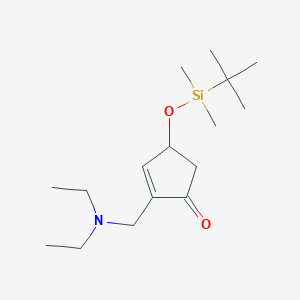

Chen and Millar (2000) developed syntheses for isomerically pure hexadeca-10,12,14-trienals, which are components of the tobacco hornworm moth's sex pheromone. They utilized a compound structurally similar to (4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene in their research. This work provides insights into the preparation and utilization of such compounds in the study of insect behavior and pheromone communication (Chen & Millar, 2000).

Propriétés

IUPAC Name |

(4E,7E,10E,13E)-1-bromononadeca-4,7,10,13-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6+,10-9+,13-12+,16-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJOMAVHOLGUBD-CGRWFSSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Radiolabeled molecules, like the 1-[11C]polyhomoallylic fatty acids described in the paper, are valuable tools in research because they allow scientists to track the fate and distribution of these molecules within a biological system. This is particularly useful for studying fatty acid metabolism, transport, and incorporation into cell membranes. The short half-life of the carbon-11 isotope (around 20 minutes) makes these compounds suitable for positron emission tomography (PET) imaging, a technique that can visualize and quantify biological processes in living organisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)